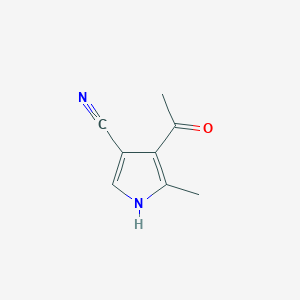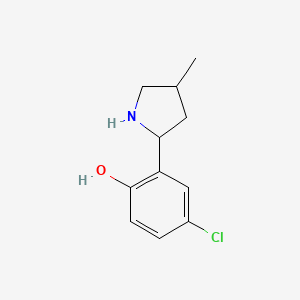
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol typically involves the reaction of 4-chlorophenol with 4-methylpyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-chlorophenol and 4-methylpyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrrolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or modified pyrrolidine derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the pyrrolidine ring.
4-Chloro-2-(2-pyrrolidinyl)phenol: Similar structure with a different substitution pattern on the pyrrolidine ring.
4-Chloro-2-(4-ethylpyrrolidin-2-yl)phenol: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
4-Chloro-2-(4-methylpyrrolidin-2-yl)phenol is unique due to the specific positioning of the chlorine atom and the methyl-substituted pyrrolidine ring, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
4-chloro-2-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-10(13-6-7)9-5-8(12)2-3-11(9)14/h2-3,5,7,10,13-14H,4,6H2,1H3 |
Clé InChI |
SODBIXBLSQETCO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


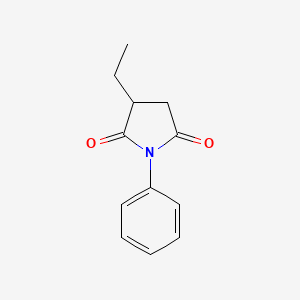

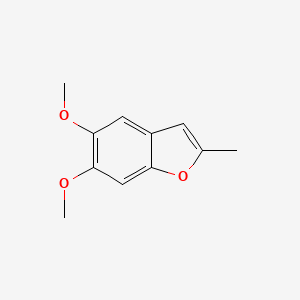
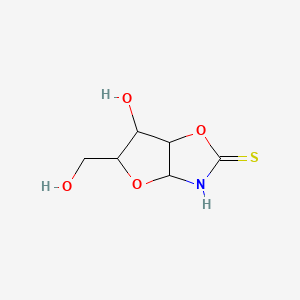

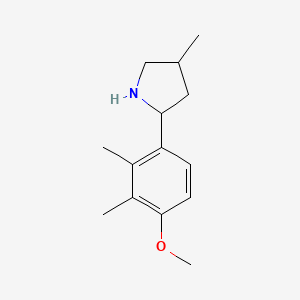

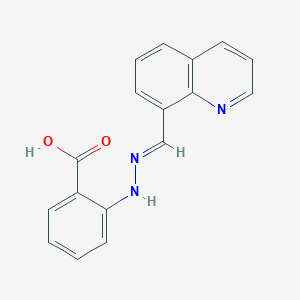
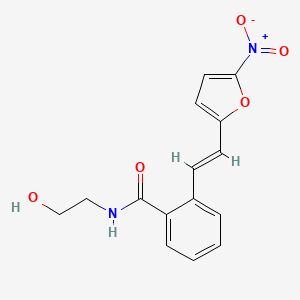

![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
